molecular formula C10H14N2 B14348712 (2-Methyl-3-phenylprop-2-enyl)hydrazine CAS No. 92882-31-0

(2-Methyl-3-phenylprop-2-enyl)hydrazine

Cat. No.: B14348712
CAS No.: 92882-31-0
M. Wt: 162.23 g/mol
InChI Key: KQLJIMNWWNBXCX-UHFFFAOYSA-N
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Description

(2-Methyl-3-phenylprop-2-enyl)hydrazine is a hydrazine derivative featuring a substituted allyl group (2-methyl-3-phenylprop-2-enyl) attached to the hydrazine core. The molecular formula is C₁₀H₁₄N₂, with a structure characterized by a phenyl ring attached to a prop-2-enyl chain containing a methyl substituent at the 2-position.

Properties

CAS No.

92882-31-0

Molecular Formula

C10H14N2

Molecular Weight

162.23 g/mol

IUPAC Name

(2-methyl-3-phenylprop-2-enyl)hydrazine

InChI

InChI=1S/C10H14N2/c1-9(8-12-11)7-10-5-3-2-4-6-10/h2-7,12H,8,11H2,1H3

InChI Key

KQLJIMNWWNBXCX-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1=CC=CC=C1)CNN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyl-3-phenylprop-2-enyl)hydrazine typically involves the reaction of (2-Methyl-3-phenylprop-2-enyl)chloride with hydrazine hydrate. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction proceeds via nucleophilic substitution, where the hydrazine displaces the chloride ion to form the desired hydrazine derivative.

Industrial Production Methods

Industrial production of (2-Methyl-3-phenylprop-2-enyl)hydrazine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with efficient stirring and temperature control to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-3-phenylprop-2-enyl)hydrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the hydrazine group to an amine group.

    Substitution: The hydrazine group can participate in substitution reactions to form hydrazones or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like aldehydes or ketones are used to form hydrazones under acidic or basic conditions.

Major Products Formed

    Oxidation: Oximes or nitriles.

    Reduction: Amines.

    Substitution: Hydrazones.

Scientific Research Applications

(2-Methyl-3-phenylprop-2-enyl)hydrazine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of various heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2-Methyl-3-phenylprop-2-enyl)hydrazine involves its interaction with molecular targets such as enzymes and receptors. The hydrazine group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Hydrazine Derivatives

Compound Name Molecular Formula Key Substituents Structural Notes Evidence Source
(2-Phenylallyl)hydrazine C₉H₁₂N₂ Allyl chain with phenyl group Lacks methyl group on allyl chain
(1-Phenylpropan-2-ylidene)hydrazine C₉H₁₂N₂ Propan-2-ylidene group with phenyl Imine-like structure (C=N bond)
(2-Phenylethyl)hydrazine dihydrochloride C₈H₁₄Cl₂N₂ Phenethyl group, hydrochloride salt Enhanced solubility due to salt formation
[1-(4-Methoxyphenyl)propan-2-yl]hydrazine C₁₀H₁₆N₂O 4-Methoxy-phenyl substituent Electron-donating methoxy group

Key Observations :

Steric and Electronic Effects: The methyl group in (2-Methyl-3-phenylprop-2-enyl)hydrazine introduces steric hindrance compared to non-methylated analogs like (2-phenylallyl)hydrazine (). This may reduce reactivity in condensation reactions but enhance thermal stability.

Salt Formation and Solubility :

  • (2-Phenylethyl)hydrazine dihydrochloride () demonstrates how salt formation (e.g., hydrochloride) improves aqueous solubility, a property absent in the neutral (2-Methyl-3-phenylprop-2-enyl)hydrazine.

Spectroscopic and Physicochemical Properties

Table 2: Comparative Spectroscopic Data

Compound Name NMR Signals (δ, ppm) Stability Notes Evidence Source
N¹[α-Aracyl-β-(2-furyl)acroyl]-N²[3-chloropropionyl]hydrazine derivatives CH₂: 4.41 (s); NH-NH: 9.8–10.11 (d) Acid catalysis required for synthesis
Hydrazones (e.g., 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives) Aromatic protons: 6.5–8.0; NH: 10–12 Stabilized by intramolecular H-bonding
  • NMR Trends : The hydrazine (-NH-NH-) group in analogs produces distinct doublet signals near δ 9.8–10.11 ppm (). For (2-Methyl-3-phenylprop-2-enyl)hydrazine, similar signals are expected, with additional splitting due to the methyl group’s steric influence.
  • Stability : Geometric isomerism observed in hydrazones () suggests that analogs with conjugated systems (e.g., C=N bonds) may exhibit cis-trans isomerism, affecting their stability and purification.

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